molecular formula C24H18F2N2O5 B2370193 2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 329737-37-3

2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B2370193
CAS RN: 329737-37-3
M. Wt: 452.414
InChI Key: MBPOMCSTRZUSQW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C24H18F2N2O5 . It has a variety of functional groups, including two fluorine atoms, two amino groups, a methoxy group, and a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrano[4,3-b]pyran core structure, which is a type of heterocyclic compound . It also contains a carbonitrile group (-C≡N), which is a strong, polar bond that can have significant effects on the compound’s reactivity .

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been extensively studied. For instance, X-ray crystallography revealed that all atoms of the pyran ring in similar compounds are coplanar, deviating from other related compounds. This structural insight is crucial for understanding the compound's chemical behavior and potential applications (Wang et al., 2005). Additionally, the crystal structure of potential active derivatives has been determined using single-crystal X-ray diffraction, providing critical information for medicinal chemistry and materials science (Ganapathy et al., 2015).

Material Science and Optoelectronics

In material science, the structural and optical properties of derivatives of this compound have been studied for their potential in thin film applications. These studies include analyzing the polycrystalline nature, FTIR spectral measurements, and optical properties based on spectrophotometer measurements (Zeyada et al., 2016). The dielectric properties of these compounds as thin films have also been investigated, providing insights into their potential use in electronic devices (Zeyada et al., 2016).

Pharmaceutical Applications

In pharmaceutical research, the compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds display potential antibacterial activity against various Gram-positive and Gram-negative bacteria, which is significant for developing new antibiotics (Rbaa et al., 2019).

Synthesis and Characterization

There's ongoing research in synthesizing and characterizing new derivatives of this compound. For instance, a novel Schiff base complex was synthesized and characterized, indicating applications in catalysis and materials chemistry (Goudarziafshar et al., 2021).

Catalysis and Green Chemistry

The compound has been used in green chemistry, such as in the synthesis of pyrano[3,2-b]pyran derivatives using environmentally friendly catalysts. This aligns with the growing emphasis on sustainable chemical practices (Memar et al., 2020).

Non-Linear Optical Properties

The non-linear optical (NLO) properties of chromene derivatives of the compound have been studied, which is essential for the development of optical materials and devices (Arif et al., 2022).

properties

IUPAC Name

2-amino-4-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5/c1-12-7-20-22(24(29)32-12)21(16(10-27)23(28)33-20)13-3-5-18(30-2)14(8-13)11-31-19-6-4-15(25)9-17(19)26/h3-9,21H,11,28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPOMCSTRZUSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)COC4=C(C=C(C=C4)F)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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